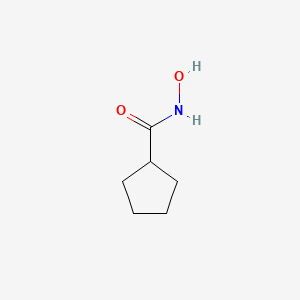

N-hydroxycyclopentanecarboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-hydroxycyclopentanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-6(7-9)5-3-1-2-4-5/h5,9H,1-4H2,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJWWRLYXVMPKEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64214-51-3 |

Source

|

| Record name | N-hydroxycyclopentanecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-hydroxycyclopentanecarboxamide chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-hydroxycyclopentanecarboxamide is a chemical compound of interest within the broader class of hydroxamic acids, which are known for their diverse biological activities. This technical guide provides a summary of the available chemical and physical properties of this compound. Due to a notable scarcity of published experimental data for this specific molecule, this document primarily relies on computed and predicted properties. A general synthetic approach is proposed based on established methods for hydroxamic acid synthesis. Currently, there is no available information regarding the experimental protocols for its synthesis or its biological activity and associated signaling pathways.

Chemical Properties and Identifiers

This compound is a cyclic hydroxamic acid. Its core structure consists of a cyclopentanecarboxamide backbone with a hydroxyl group attached to the amide nitrogen.

| Property | Value | Source |

| Molecular Formula | C6H11NO2 | PubChemLite[1] |

| Molecular Weight | 129.16 g/mol | PubChemLite[1] |

| IUPAC Name | This compound | PubChemLite[1] |

| CAS Number | Not available | |

| SMILES | O=C(C1CCCC1)NO | PubChemLite[1] |

| InChI | InChI=1S/C6H11NO2/c8-6(7-9)5-3-1-2-4-5/h5,9H,1-4H2,(H,7,8) | PubChemLite[1] |

| InChIKey | UJWWRLYXVMPKEU-UHFFFAOYSA-N | PubChemLite[1] |

Physicochemical Properties (Predicted)

| Property | Predicted Value | Source |

| XlogP | 0.6 | PubChemLite[1] |

| Hydrogen Bond Donor Count | 2 | PubChemLite[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChemLite[1] |

| Rotatable Bond Count | 1 | PubChemLite[1] |

| Topological Polar Surface Area | 49.3 Ų | PubChemLite[1] |

| Monoisotopic Mass | 129.07898 Da | PubChemLite[1] |

Proposed Synthesis

A specific, validated experimental protocol for the synthesis of this compound is not documented in the reviewed literature. However, a general and widely used method for the synthesis of hydroxamic acids involves the reaction of an ester with hydroxylamine, typically in the presence of a base. A proposed synthetic route for this compound is outlined below.

Reaction Scheme:

Proposed Synthesis Workflow

Experimental Protocol (General Procedure):

-

Esterification: Cyclopentanecarboxylic acid is first converted to its corresponding methyl or ethyl ester. This can be achieved through Fischer esterification by refluxing the carboxylic acid with an excess of the alcohol (methanol or ethanol) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).

-

Hydroxamic Acid Formation: The resulting cyclopentanecarboxylic acid ester is then reacted with a solution of hydroxylamine. Typically, hydroxylamine hydrochloride is used, and a base such as potassium hydroxide or sodium hydroxide is added to generate the free hydroxylamine in situ. The reaction is usually carried out in a solvent like methanol and may require heating to proceed to completion.

-

Workup and Purification: After the reaction is complete, the mixture is typically acidified to precipitate the hydroxamic acid. The crude product can then be purified by recrystallization from a suitable solvent.

Note: This is a generalized protocol and would require optimization for the specific synthesis of this compound, including reaction times, temperatures, and purification methods.

Spectral Data (Anticipated)

No experimental spectral data for this compound has been found. However, based on its structure and data from related compounds, the following characteristic signals can be anticipated:

¹H NMR:

-

Signals in the aliphatic region (approx. 1.5-2.5 ppm) corresponding to the protons of the cyclopentyl ring.

-

A broad singlet corresponding to the N-H proton of the hydroxamic acid group.

-

A broad singlet corresponding to the O-H proton of the hydroxamic acid group.

¹³C NMR:

-

A signal for the carbonyl carbon (C=O) in the range of 165-175 ppm.[2]

-

Signals for the carbons of the cyclopentyl ring in the aliphatic region.

IR Spectroscopy:

-

A characteristic C=O stretching vibration for the amide carbonyl group, expected around 1630-1680 cm⁻¹.[2]

-

A broad O-H stretching band around 3200-3400 cm⁻¹.

-

An N-H stretching band, which may be broad and overlap with the O-H stretch.

Mass Spectrometry:

-

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (129.16 g/mol ).

Biological Activity and Signaling Pathways

There is currently no published information on the biological activity, mechanism of action, or any associated signaling pathways for this compound. The broader class of hydroxamic acids is known to exhibit a wide range of biological effects, most notably as inhibitors of histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). Further research would be required to determine if this compound possesses similar activities.

Conclusion

This compound remains a poorly characterized compound. While its basic chemical identity is established through its molecular formula and structure, a significant gap exists in the experimental data concerning its physicochemical properties, spectral characterization, and biological function. The information presented in this guide is largely based on computational predictions and analogies to related compounds. Experimental investigation is critically needed to validate these predictions and to explore the potential applications of this molecule in research and drug development.

References

An In-depth Technical Guide to the Synthesis of N-hydroxycyclopentanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for N-hydroxycyclopentanecarboxamide, a molecule of interest in medicinal chemistry and drug development. The following sections detail the core synthetic strategies, provide representative experimental protocols, and present quantitative data to aid in the selection and optimization of the most suitable manufacturing process.

Core Synthesis Strategies

The synthesis of this compound typically commences from cyclopentanecarboxylic acid. The primary challenge lies in the efficient formation of the amide bond between the carboxylic acid and hydroxylamine. Two principal strategies are commonly employed:

-

Direct Coupling of Cyclopentanecarboxylic Acid with Hydroxylamine: This approach involves the activation of the carboxylic acid moiety to facilitate nucleophilic attack by hydroxylamine. Various coupling reagents can be utilized for this activation step.

-

Esterification followed by Hydroxylaminolysis: This two-step process involves the initial conversion of cyclopentanecarboxylic acid to a more reactive ester derivative. The resulting ester is then treated with hydroxylamine to yield the desired this compound.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for the key synthesis routes, along with tabulated quantitative data for easy comparison.

Route 1: Direct Coupling using a Carbodiimide Reagent

This method utilizes a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt), to facilitate the amide bond formation.

Experimental Protocol:

-

Activation: To a solution of cyclopentanecarboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)), is added N-hydroxysuccinimide (1.1 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). The reaction mixture is stirred at room temperature for 1-2 hours to form the active ester intermediate.

-

Hydroxylamine Addition: A solution of hydroxylamine hydrochloride (1.5 eq) and a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.6 eq), in the same solvent is then added dropwise to the reaction mixture.

-

Reaction: The reaction is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to afford this compound.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 60-80% |

| Reaction Time | 12-24 hours |

| Reaction Temperature | Room Temperature |

| Key Reagents | Cyclopentanecarboxylic acid, EDC, NHS, Hydroxylamine HCl, TEA |

Logical Workflow for Direct Coupling:

Caption: Direct coupling of cyclopentanecarboxylic acid with hydroxylamine.

Route 2: Synthesis via Methyl Ester Intermediate

This route involves the conversion of the carboxylic acid to its corresponding methyl ester, followed by reaction with hydroxylamine.

Experimental Protocol:

-

Esterification: Cyclopentanecarboxylic acid (1.0 eq) is dissolved in methanol. A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid (e.g., 5 mol%), is added. The mixture is heated to reflux and stirred for 4-8 hours. The reaction is monitored by TLC until the starting material is consumed.

-

Ester Isolation: The methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield methyl cyclopentanecarboxylate, which can often be used in the next step without further purification.

-

Hydroxylaminolysis: The methyl cyclopentanecarboxylate (1.0 eq) is dissolved in a mixture of methanol and a solution of hydroxylamine. The hydroxylamine solution can be prepared by mixing hydroxylamine hydrochloride (2.0-3.0 eq) with a base such as sodium hydroxide or potassium hydroxide (2.0-3.0 eq) in methanol.

-

Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) for 2-6 hours. The formation of the product can be monitored by TLC.

-

Work-up and Purification: The reaction mixture is neutralized with a dilute acid (e.g., 1M HCl) and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Quantitative Data:

| Parameter | Value |

| Typical Overall Yield | 70-90% |

| Esterification Time | 4-8 hours |

| Hydroxylaminolysis Time | 2-6 hours |

| Reaction Temperature | Reflux (Esterification), RT to 50°C (Hydroxylaminolysis) |

| Key Reagents | Cyclopentanecarboxylic acid, Methanol, H₂SO₄, Hydroxylamine HCl, NaOH |

Experimental Workflow for Synthesis via Ester Intermediate:

Caption: Two-step synthesis via a methyl ester intermediate.

Conclusion

Both presented routes offer viable pathways for the synthesis of this compound. The choice of method will depend on factors such as the availability of reagents, desired purity, and scalability of the process. The direct coupling method is more atom-economical, while the two-step esterification route may offer higher overall yields and easier purification in some cases. The provided protocols and data serve as a foundational guide for researchers to develop a robust and efficient synthesis for this important molecule.

N-hydroxycyclopentanecarboxamide: An In-depth Technical Guide on the Inferred Mechanism of Action as a Histone Deacetylase Inhibitor

Core Mechanism of Action: Histone Deacetylase Inhibition

N-hydroxycyclopentanecarboxamide, as a hydroxamic acid derivative, is predicted to function as a histone deacetylase (HDAC) inhibitor. HDACs are a class of enzymes that remove acetyl groups from the ε-amino group of lysine residues on histones and other non-histone proteins.[1][2] This deacetylation process leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription.[1]

The core of the inhibitory action of hydroxamic acids lies in the chelation of the zinc ion (Zn²⁺) present in the active site of class I, II, and IV HDACs.[3][4] The hydroxamic acid moiety (-CONHOH) of this compound is believed to bind to this zinc ion, effectively blocking the catalytic activity of the enzyme.[3] This inhibition leads to an accumulation of acetylated histones (hyperacetylation), resulting in a more relaxed and transcriptionally active chromatin structure.[1] Consequently, the expression of previously silenced genes, including tumor suppressor genes, can be reactivated.[5][6]

Signaling Pathways Modulated by HDAC Inhibition

The inhibition of HDACs by compounds like this compound can trigger a cascade of downstream events, primarily leading to cell cycle arrest and apoptosis in cancer cells. These effects are mediated through the altered expression of key regulatory proteins.

Cell Cycle Arrest

HDAC inhibitors are known to induce cell cycle arrest, often at the G1/S or G2/M phase transitions.[7] A key player in this process is the cyclin-dependent kinase inhibitor p21 (also known as WAF1/CIP1). HDAC inhibition leads to the hyperacetylation of histones in the promoter region of the p21 gene, causing its transcriptional activation.[4] Increased levels of p21 protein then inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle progression, thereby halting cell division.[4]

Apoptosis Induction

HDAC inhibitors can induce apoptosis (programmed cell death) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5]

-

Intrinsic Pathway: HDAC inhibition can alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family.[8] An increased ratio of pro- to anti-apoptotic proteins leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases (e.g., caspase-9 and caspase-3), culminating in apoptosis.[9]

-

Extrinsic Pathway: HDAC inhibitors can upregulate the expression of death receptors (e.g., Fas, TRAIL receptors) on the cell surface, sensitizing cancer cells to apoptosis initiated by their respective ligands.

Furthermore, HDAC inhibitors can induce the acetylation of non-histone proteins, including the tumor suppressor p53. Acetylation of p53 can enhance its stability and transcriptional activity, leading to the expression of pro-apoptotic target genes.[4]

Quantitative Data for Representative Hydroxamic Acid-Based HDAC Inhibitors

The following table summarizes the inhibitory concentrations (IC50) of well-characterized hydroxamic acid-based HDAC inhibitors against various HDAC isoforms and cancer cell lines. This data provides a benchmark for the potential potency of this compound.

| Compound | Target | IC50 (nM) | Cell Line | IC50 (nM) |

| Trichostatin A (TSA) | HDAC1 | ~20 | Breast Cancer (MCF-7, etc.) | 26.4 - 308.1 |

| HDAC3 | ~20 | |||

| HDAC4 | ~20 | |||

| HDAC6 | ~20 | |||

| HDAC10 | ~20 | |||

| Vorinostat (SAHA) | HDAC1 | 10 | Prostate Cancer (LNCaP) | ~2500-7500 |

| HDAC3 | 20 | Breast Cancer (MCF-7) | 750 | |

| 4-Phenylbutyric acid hydroxamate | HDAC (HeLa extract) | ~50,000 |

Data compiled from various sources.[5][10][11][12]

Experimental Protocols

The characterization of a putative HDAC inhibitor like this compound involves a series of in vitro and cell-based assays.

In Vitro HDAC Activity Assay

Objective: To determine the direct inhibitory effect of the compound on HDAC enzyme activity.

Methodology:

-

Reagents: Purified recombinant human HDAC enzyme, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), assay buffer, developer solution (containing a protease like trypsin and a potent HDAC inhibitor like TSA to stop the reaction), and the test compound.

-

Procedure: a. Prepare serial dilutions of this compound. b. In a 96-well plate, add the HDAC enzyme, assay buffer, and the test compound at various concentrations. c. Initiate the reaction by adding the fluorogenic substrate. d. Incubate at 37°C for a defined period (e.g., 30-60 minutes). e. Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule. f. Measure the fluorescence intensity using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of Histone Acetylation

Objective: To assess the effect of the compound on the acetylation status of histones in cultured cells.

Methodology:

-

Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., HeLa, MCF-7) and treat with varying concentrations of this compound for a specific duration (e.g., 24 hours).

-

Protein Extraction: Lyse the cells and extract total protein or nuclear proteins.

-

Protein Quantification: Determine the protein concentration of each sample using a suitable method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4). c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total histone H3, β-actin) to determine the relative increase in histone acetylation.

Cell Viability and Apoptosis Assays

Objective: To evaluate the cytotoxic and pro-apoptotic effects of the compound on cancer cells.

Methodology:

-

Cell Viability Assay (e.g., MTT, CellTiter-Glo): a. Seed cancer cells in a 96-well plate and treat with a range of concentrations of this compound. b. After a set incubation period (e.g., 48-72 hours), add the viability reagent. c. Measure the absorbance or luminescence, which is proportional to the number of viable cells. d. Calculate the IC50 value for cell growth inhibition.

-

Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining): a. Treat cells with the compound as described above. b. Stain the cells with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (a fluorescent dye that enters dead cells). c. Analyze the stained cells by flow cytometry to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.

Conclusion

While direct experimental evidence for this compound is currently lacking, its chemical structure strongly suggests a mechanism of action centered on the inhibition of histone deacetylases. This guide provides a comprehensive overview of this inferred mechanism, the associated signaling pathways, and the standard experimental procedures used to characterize such compounds. The provided data for analogous molecules serves as a valuable reference for predicting the potential biological activity of this compound. Further research is warranted to specifically elucidate the pharmacological profile of this compound.

References

- 1. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

- 2. turkjps.org [turkjps.org]

- 3. Vorinostat - Wikipedia [en.wikipedia.org]

- 4. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trichostatin A - Wikipedia [en.wikipedia.org]

- 6. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. apexbt.com [apexbt.com]

- 9. Mechanism of histone deacetylase inhibitor Trichostatin A induced apoptosis in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. digitalcommons.kettering.edu [digitalcommons.kettering.edu]

Spectroscopic Profile of N-hydroxycyclopentanecarboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-hydroxycyclopentanecarboxamide, a molecule of interest in various research and development endeavors. Due to the limited availability of experimental data in public databases, this guide combines available experimental information for structurally related compounds with predicted data from reliable computational sources to offer a detailed spectroscopic profile. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that where experimental data for the specific molecule was not available, predicted values from reputable chemical databases have been included and are duly noted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 9.5 | br s | 1H | N-H |

| ~7.0 - 7.5 | br s | 1H | O-H |

| ~2.5 - 2.7 | m | 1H | CH |

| ~1.5 - 1.9 | m | 8H | CH₂ |

Note: Predicted data is based on computational models and should be confirmed with experimental data.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~170 - 175 | C=O |

| ~45 - 50 | CH |

| ~30 - 35 | CH₂ |

| ~25 - 30 | CH₂ |

Note: Predicted data is based on computational models and should be confirmed with experimental data.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for a Structurally Related Compound (cis-3-hydroxycyclopentanecarboxamide)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H Stretch (Alcohol) |

| ~3200 | Strong, Broad | N-H Stretch (Amide) |

| ~2950 | Medium | C-H Stretch (Aliphatic) |

| ~1640 | Strong | C=O Stretch (Amide I) |

| ~1560 | Strong | N-H Bend (Amide II) |

Source: NIST Chemistry WebBook.[1] This data is for a related compound and should be used as a reference.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 130.08 | [M+H]⁺ |

| 113.08 | [M-NHOH]⁺ |

| 85.06 | [M-C(=O)NHOH]⁺ |

Note: Predicted fragmentation patterns are based on computational models and should be confirmed with experimental data.

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tubes (5 mm)

-

Pipettes

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Transfer the solution into a clean NMR tube using a pipette. The solution height should be approximately 4-5 cm.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum. Standard parameters usually include a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra using the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum and determine their multiplicities.

-

Identify the chemical shifts of the peaks in both ¹H and ¹³C NMR spectra.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials:

-

This compound sample (solid)

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry KBr powder in an agate mortar.

-

The mixture should be a fine, homogeneous powder.

-

Place a small amount of the mixture into the pellet die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Suitable solvent (e.g., methanol, acetonitrile)

-

Vials

-

Micropipettes

-

Mass spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample (typically in the µg/mL to ng/mL range) in a suitable solvent.

-

The solvent should be compatible with the ionization technique being used.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration compound.

-

Set the parameters for the ion source (e.g., spray voltage, capillary temperature for ESI).

-

Set the parameters for the mass analyzer (e.g., mass range, scan speed).

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum. For fragmentation analysis, a tandem mass spectrometry (MS/MS) experiment can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or M⁺˙).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Propose fragmentation pathways consistent with the observed spectrum.

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and a generalized experimental workflow for obtaining the spectroscopic data.

Caption: Logical workflow for the spectroscopic analysis of this compound.

Caption: Generalized experimental workflow for obtaining spectroscopic data.

References

The Biological Landscape of N-hydroxycyclopentanecarboxamide: An Inquiry into a Novel Compound

Researchers, scientists, and drug development professionals are increasingly interested in novel chemical entities that could serve as scaffolds for new therapeutic agents. N-hydroxycyclopentanecarboxamide represents one such molecule, combining the structural features of a cyclopentane ring and a hydroxamic acid moiety. However, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in our understanding of its specific biological activities.

Currently, there is a lack of published data detailing the biological effects, mechanism of action, or therapeutic potential of this compound. Chemical repositories like PubChem list the compound, but do not contain any associated bioactivity information or scholarly articles. This suggests that the compound may be a novel entity that has not yet been extensively studied or that research involving it has not been publicly disclosed.

Despite the absence of direct data, the structural components of this compound—the cyclopentane ring and the N-hydroxy-carboxamide functional group—are present in numerous biologically active molecules. By examining the activities of these related compounds, we can infer potential areas of investigation for this compound.

Potential Biological Activities Based on Structural Analogs

The N-hydroxy-carboxamide functional group is a well-known zinc-binding moiety and is a key feature in a class of compounds known as hydroxamic acids. These compounds are notable for their ability to inhibit metalloenzymes, particularly histone deacetylases (HDACs). Several N-hydroxy-carboxamide derivatives have been investigated for a range of therapeutic applications.

Similarly, the cyclopentane ring is a common scaffold in a variety of biologically active compounds, contributing to their conformational rigidity and lipophilicity, which can influence their binding to biological targets.

Based on the activities of these related classes of compounds, potential, yet unproven, biological activities for this compound could include:

-

Anticancer Activity: Many N-hydroxy-carboxamide derivatives are potent HDAC inhibitors, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

-

Anti-inflammatory Activity: Some hydroxamic acids have shown anti-inflammatory properties by inhibiting enzymes such as cyclooxygenases (COXs) and lipoxygenases (LOXs).

-

Antimicrobial Activity: The chelation of essential metal ions by the hydroxamic acid group can disrupt microbial growth, suggesting potential antibacterial and antifungal properties.

Quantitative Data from Related Compound Classes

To provide a context for potential efficacy, the following table summarizes quantitative data for various N-hydroxy-carboxamide and cyclopentanecarboxamide derivatives from existing literature. It is crucial to note that this data does not represent the activity of this compound itself but is provided for comparative purposes.

| Compound Class | Representative Compound(s) | Biological Activity | Quantitative Data (IC₅₀/MIC) | Reference |

| N-Benzimidazole-Derived Carboxamides | N-methyl-substituted derivatives | Antiproliferative (MCF-7 cell line) | IC₅₀ = 3.1 μM | [1][2] |

| Cyano-substituted derivatives | Antiproliferative | IC₅₀ = 1.2-5.3 μM | [1][2] | |

| Compound 8 | Antibacterial (E. faecalis) | MIC = 8 μM | [1][2] | |

| 1-Phenylcyclopropane Carboxamide Derivatives | Various derivatives | Antiproliferative (U937 cell line) | Effective inhibition reported | [3] |

| Coumarin-3-Carboxamide Derivatives | 4-fluoro and 2,5-difluoro benzamide derivatives | Anticancer (HepG2 and HeLa cell lines) | IC₅₀ = 0.39–4.85 μM | [4] |

| Arylcarboxamide Derivatives | Naphthamide derivatives | Anti-tubercular (M. tb) | MIC = 6.55-7.11 μM | [5] |

Experimental Protocols for Evaluating Related Compounds

The following are generalized experimental protocols commonly used to assess the biological activities of N-hydroxy-carboxamide and cyclopentanecarboxamide derivatives. These methods would be applicable to the future study of this compound.

In Vitro Anticancer Activity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, U937) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

-

Bacterial Culture: Bacterial strains (e.g., E. faecalis, M. tuberculosis) are grown in appropriate broth media to a specific optical density.

-

Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Signaling Pathway Involvement

Given that a common mechanism of action for N-hydroxy-carboxamides is HDAC inhibition, a potential signaling pathway that this compound could modulate is the HDAC-mediated regulation of gene expression.

Caption: Hypothetical mechanism of this compound as an HDAC inhibitor.

Experimental Workflow for Preliminary Biological Screening

The following diagram outlines a logical workflow for the initial biological evaluation of this compound.

Caption: A proposed workflow for the initial biological screening of this compound.

Conclusion

While this compound remains an uncharacterized molecule in the public scientific domain, its structural motifs suggest a strong potential for biological activity. Based on the known pharmacology of related N-hydroxy-carboxamides and cyclopentane-containing compounds, future research into its anticancer, anti-inflammatory, and antimicrobial properties is warranted. The experimental frameworks and potential mechanisms of action outlined here provide a roadmap for the initial exploration of this novel compound, which may hold promise as a new scaffold in drug discovery. Further research is essential to elucidate the specific biological profile of this compound.

References

- 1. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives [mdpi.com]

- 5. Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

In-depth Technical Guide: N-hydroxycyclopentanecarboxamide Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxycyclopentanecarboxamide derivatives represent a class of small molecules that have garnered interest in medicinal chemistry due to their potential as enzyme inhibitors. The core structure, featuring a cyclopentane ring linked to a hydroxamic acid moiety, serves as a versatile scaffold for the design of therapeutic agents targeting a range of biological pathways. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of these compounds, with a focus on their potential as inhibitors of matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), enzymes critically involved in cancer and inflammatory diseases.

Core Structure and Chemical Properties

The fundamental structure of this compound consists of a five-membered carbocyclic ring, which provides a degree of conformational rigidity, attached to a carboxamide group where the nitrogen atom is substituted with a hydroxyl group (-NHOH). This hydroxamic acid functional group is a key pharmacophore, known for its ability to chelate metal ions, particularly zinc, which is present in the active sites of many metalloenzymes.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the coupling of an activated cyclopentanecarboxylic acid derivative with hydroxylamine or a protected form thereof.

General Synthesis Workflow

A general synthetic approach is outlined below. The process begins with the activation of a carboxylic acid, which is then reacted with hydroxylamine to form the desired hydroxamic acid.

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-hydroxycarboxamide Derivatives

This protocol describes a common method for the preparation of hydroxamic acids from the corresponding carboxylic acids.

-

Activation of the Carboxylic Acid: To a solution of the desired cyclopentanecarboxylic acid derivative in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide), a coupling agent such as 1,1'-carbonyldiimidazole (CDI) or a carbodiimide reagent (e.g., EDC) in the presence of an activator (e.g., HOBt) is added. The reaction mixture is typically stirred at room temperature for a period of 1 to 4 hours to form the activated intermediate.

-

Coupling with Hydroxylamine: A solution of hydroxylamine hydrochloride and a base (e.g., triethylamine or sodium bicarbonate) in a suitable solvent is then added to the activated carboxylic acid derivative. The reaction is monitored by thin-layer chromatography (TLC) until completion, which usually occurs within 2 to 24 hours.

-

Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove water-soluble byproducts. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield the pure this compound derivative.

Biological Activity and Therapeutic Potential

This compound derivatives have been primarily investigated as inhibitors of metalloenzymes, owing to the strong zinc-binding capability of the hydroxamic acid moiety.

Inhibition of Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their overexpression is implicated in various pathological conditions, including arthritis, cardiovascular diseases, and cancer metastasis. Hydroxamic acid derivatives have been extensively studied as MMP inhibitors. The cyclopentane scaffold in this compound derivatives can be functionalized to interact with the S1' pocket of the MMP active site, thereby influencing potency and selectivity.

Inhibition of Histone Deacetylases (HDACs)

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones.[1] The aberrant activity of HDACs is associated with the development of cancer and other diseases.[2] Hydroxamic acid-based compounds are among the most potent classes of HDAC inhibitors, with several approved for clinical use.[2] The cyclopentane ring of this compound can serve as a "cap" group that interacts with the surface of the enzyme, contributing to the overall binding affinity.

Signaling Pathway of HDAC Inhibition

The inhibition of HDACs by this compound derivatives leads to the accumulation of acetylated histones, which in turn alters chromatin structure and gene expression. This can result in the reactivation of tumor suppressor genes and the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.

References

Potential Therapeutic Targets of N-hydroxycyclopentanecarboxamide: A Technical Guide for Researchers

Disclaimer: Publicly available information on the specific biological activity of N-hydroxycyclopentanecarboxamide is limited. This guide provides a theoretical framework for its potential therapeutic targets based on its chemical structure and the known activities of structurally related compounds. The information presented herein is intended for research and drug development professionals and should be supplemented with experimental validation.

Introduction

This compound is a small molecule featuring a hydroxamic acid functional group and a cyclopentane ring. This structural combination suggests potential interactions with several important classes of biological targets. The hydroxamic acid moiety is a well-known zinc-binding group, a key feature for the inhibition of metalloenzymes. The cyclopentane ring serves as a capping group that can influence selectivity and pharmacokinetic properties. This guide explores the most probable therapeutic targets of this compound, focusing on histone deacetylases (HDACs), Receptor-Interacting Protein 1 (RIP1) kinase, and 5-Lipoxygenase (5-LO), based on structure-activity relationships of similar compounds.

Histone Deacetylase (HDAC) Inhibition

The most likely therapeutic target for this compound is the family of histone deacetylases (HDACs). Hydroxamic acid derivatives are a well-established class of HDAC inhibitors.[1][2][3] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins, leading to chromatin condensation and transcriptional repression.[4][5] Inhibition of HDACs results in hyperacetylation of histones, leading to a more relaxed chromatin structure and the reactivation of tumor suppressor genes.[4]

Mechanism of Action

HDAC inhibitors typically consist of three key pharmacophoric features: a zinc-binding group (ZBG), a linker, and a surface-recognition cap group.[1][6] In this compound, the hydroxamic acid acts as the ZBG, chelating the zinc ion in the active site of HDAC enzymes, thus blocking their catalytic activity. The cyclopentane ring functions as the cap group, interacting with residues at the rim of the active site.

Therapeutic Potential

HDAC inhibitors have shown significant promise as anti-cancer agents, with several compounds approved for the treatment of hematological malignancies.[4][7] By inducing cell cycle arrest, differentiation, and apoptosis in tumor cells, they represent a valuable therapeutic strategy.[5][6] The potential therapeutic applications of HDAC inhibition extend to neurodegenerative diseases and inflammatory conditions.[6]

Signaling Pathways

The inhibition of HDACs can impact multiple signaling pathways involved in cancer progression. A simplified representation of the downstream effects of HDAC inhibition is depicted below.

Caption: Downstream effects of HDAC inhibition.

Receptor-Interacting Protein 1 (RIP1) Kinase Inhibition

A patent for N-benzyl-N-hydroxycyclopentanecarboxamide, a structurally related compound, suggests that this chemical scaffold may also target Receptor-Interacting Protein 1 (RIP1) kinase.[8][9] RIP1 is a key regulator of cellular stress and inflammation, and its kinase activity is implicated in necroptosis, a form of programmed necrotic cell death.

Mechanism of Action

Inhibitors of RIP1 kinase block its autophosphorylation and subsequent signaling cascade that leads to necroptosis. While the exact binding mode of this compound to RIP1 is unknown, it can be hypothesized that the core structure contributes to the interaction with the kinase domain.

Therapeutic Potential

Inhibition of RIP1 kinase has therapeutic potential in a variety of conditions driven by inflammation and cell death, including ischemic injury, neurodegenerative diseases, and autoimmune disorders.

Signaling Pathways

The following diagram illustrates the role of RIP1 in the necroptosis pathway and the potential point of intervention for an inhibitor.

Caption: RIP1-mediated necroptosis pathway.

5-Lipoxygenase (5-LO) Inhibition

Research on oxazolidinone derivatives incorporating an this compound moiety has identified 5-Lipoxygenase (5-LO) as a potential target.[10][11] 5-LO is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators.[10][11]

Mechanism of Action

5-LO contains a non-heme iron atom in its active site. Hydroxamic acids can act as iron chelators, thereby inhibiting the enzyme's activity. This compound could potentially inhibit 5-LO by binding to this catalytic iron.

Therapeutic Potential

Inhibitors of 5-LO are of interest for the treatment of inflammatory diseases such as asthma, allergic rhinitis, and cardiovascular diseases.[10]

Signaling Pathways

The pathway below shows the role of 5-LO in the production of leukotrienes and the point of inhibition.

Caption: 5-Lipoxygenase inflammatory pathway.

Quantitative Data Summary

Due to the limited public data on this compound, a quantitative data table cannot be provided at this time. For related compounds, such as HDAC inhibitors, researchers typically report IC50 values against different HDAC isoforms and various cancer cell lines. For kinase and enzyme inhibitors, Ki and IC50 values are standard metrics.

Experimental Protocols

Detailed experimental protocols for the validation of the potential therapeutic targets of this compound are outlined below. These are general protocols and would require optimization for the specific compound.

Table 1: Experimental Protocols

| Target | Experiment | Methodology |

| HDACs | In Vitro HDAC Inhibition Assay | A commercially available fluorometric HDAC activity assay kit can be used. The assay measures the deacetylation of a fluorogenic acetylated peptide substrate by a recombinant human HDAC enzyme. This compound would be incubated with the enzyme and substrate, and the fluorescence measured. The IC50 value would be determined by plotting the percent inhibition against the log of the compound concentration. |

| Cellular Histone Acetylation Assay | Human cancer cell lines (e.g., HeLa, Jurkat) would be treated with varying concentrations of this compound. Following treatment, histones would be extracted, and the level of acetylated histones (e.g., acetyl-H3, acetyl-H4) would be determined by Western blotting using specific antibodies. | |

| Cell Proliferation Assay | The effect of the compound on the proliferation of cancer cell lines would be assessed using a standard method such as the MTT or CellTiter-Glo assay. Cells would be treated with a range of concentrations of the compound for 72 hours, and cell viability would be measured. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) would be calculated. | |

| RIP1 Kinase | In Vitro Kinase Inhibition Assay | A radiometric or luminescence-based kinase assay would be used to measure the phosphorylation of a substrate by recombinant human RIP1 kinase. The inhibitory activity of this compound would be determined by measuring the reduction in kinase activity at various compound concentrations to calculate the IC50. |

| Cellular Necroptosis Assay | A cellular model of necroptosis (e.g., TNFα-treated HT-29 cells with caspase inhibition) would be used. Cells would be pre-treated with this compound followed by induction of necroptosis. Cell death would be quantified using a cell viability assay (e.g., CellTiter-Glo) or by measuring the release of lactate dehydrogenase (LDH). | |

| 5-LO | In Vitro 5-LO Inhibition Assay | The activity of purified human 5-LO can be measured by monitoring the formation of its products from arachidonic acid using spectrophotometry or HPLC. The inhibitory effect of this compound would be determined by incubating the compound with the enzyme prior to the addition of the substrate. |

| Cellular Leukotriene Production Assay | A cellular assay using human neutrophils or other relevant cell types stimulated to produce leukotrienes (e.g., with a calcium ionophore) would be performed. The amount of leukotrienes (e.g., LTB4) produced in the presence or absence of this compound would be quantified using an ELISA kit. |

Experimental Workflow

The following diagram outlines a general workflow for the initial investigation of the therapeutic potential of this compound.

Caption: General experimental workflow.

Conclusion

Based on its chemical structure, this compound holds promise as a potential modulator of several key therapeutic targets, most notably histone deacetylases. Its hydroxamic acid and cyclopentane moieties align well with the known pharmacophores of HDAC inhibitors. Furthermore, preliminary data on structurally related compounds suggest that RIP1 kinase and 5-lipoxygenase are also plausible targets. The experimental protocols and workflows provided in this guide offer a comprehensive framework for the systematic evaluation of the therapeutic potential of this compound. Rigorous experimental validation is crucial to confirm these predicted activities and to elucidate the compound's precise mechanism of action and selectivity profile.

References

- 1. Structure-activity relationships of hydroxamate-based histone deacetylase-8 inhibitors: reality behind anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone deacetylase inhibitors: molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Macrocyclic Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. US20210284598A1 - RIP1 Inhibitors - Google Patents [patents.google.com]

- 10. Synthesis and structure-activity relationships of novel 5-(hydroxamic acid)methyl oxazolidinone derivatives as 5-lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

A Technical Guide to Determining the Solubility and Stability of N-hydroxycyclopentanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive methodological framework for the characterization of N-hydroxycyclopentanecarboxamide. As of the latest literature review, specific experimental data on the solubility and stability of this compound are not publicly available. The protocols and data presentation formats detailed herein are based on established principles of pharmaceutical sciences and are intended to guide researchers in generating this critical information.

Introduction: The Importance of Physicochemical Characterization

This compound, a hydroxamic acid derivative, holds potential for investigation in various therapeutic areas. A thorough understanding of its physicochemical properties, particularly solubility and stability, is a prerequisite for its advancement as a drug candidate. Solubility influences bioavailability and formulation strategies, while stability data are crucial for determining storage conditions, shelf-life, and identifying potential degradation products. This guide outlines the standard experimental procedures for determining these key parameters.

Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The following section details the protocols for measuring both thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Experimental Protocol:

-

Preparation of Solutions: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

-

Sample Preparation: Add an excess amount of this compound to vials containing each buffer. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The determined concentration represents the equilibrium solubility of the compound at that specific pH and temperature.

Data Presentation:

The results of the thermodynamic solubility study should be presented in a clear and concise table.

| pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |

| 1.2 | 25 | |||

| 4.5 | 25 | |||

| 6.8 | 25 | |||

| 7.4 | 25 | |||

| 1.2 | 37 | |||

| 4.5 | 37 | |||

| 6.8 | 37 | |||

| 7.4 | 37 |

Experimental Workflow for Thermodynamic Solubility:

In-depth Technical Guide: N-hydroxycyclopentanecarboxamide (CAS 64214-51-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxycyclopentanecarboxamide, identified by the CAS number 64214-51-3, is a chemical compound with the molecular formula C₆H₁₁NO₂. This guide aims to provide a comprehensive overview of its properties, potential applications, and suppliers. However, it is important to note that publicly available information on this specific compound is limited, particularly regarding its biological activity and detailed experimental protocols.

Chemical and Physical Properties

A thorough search of available scientific databases and literature did not yield experimental data for the physical properties of this compound. The table below summarizes the available computed and basic chemical data.

| Property | Value | Source |

| CAS Number | 64214-51-3 | - |

| Molecular Formula | C₆H₁₁NO₂ | - |

| Molecular Weight | 129.16 g/mol | - |

| IUPAC Name | This compound | - |

| Canonical SMILES | C1CCC(C1)C(=O)NO | - |

| Melting Point | Not Available | - |

| Boiling Point | Not Available | - |

| Density | Not Available | - |

| Calculated XLogP3 | 0.3 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Synthesis

A potential synthetic pathway is illustrated in the workflow diagram below. This represents a generalized approach and would require optimization for this specific compound.

N-hydroxycyclopentanecarboxamide: A Technical Guide for Drug Development Professionals

An In-depth Review of Synthesis, Mechanism of Action, and Therapeutic Potential as a Histone Deacetylase Inhibitor

Abstract

N-hydroxycyclopentanecarboxamide is a small molecule belonging to the hydroxamic acid class of compounds, which are potent chelators of metal ions. This property underlies their significant biological activity, most notably as inhibitors of zinc-dependent enzymes such as histone deacetylases (HDACs). Dysregulation of HDACs is implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders, making them a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical properties, and its putative mechanism of action as an HDAC inhibitor. We present compiled quantitative data on the activity of structurally related compounds, outline detailed experimental protocols for its synthesis and biological evaluation, and visualize the relevant signaling pathways. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound and related small molecule HDAC inhibitors.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. They catalyze the removal of acetyl groups from the ε-amino groups of lysine residues on histone tails, leading to a more compact chromatin structure and transcriptional repression. The aberrant activity of HDACs is a hallmark of many cancers and other diseases, leading to the silencing of tumor suppressor genes and the promotion of cell survival and proliferation.

Hydroxamic acids, characterized by the -C(=O)N(OH)- functional group, are a well-established class of HDAC inhibitors. Their mechanism of action involves the chelation of the zinc ion within the active site of HDAC enzymes, thereby blocking their catalytic activity. This compound, a simple cyclic hydroxamic acid, represents a scaffold with potential for development as a selective and potent HDAC inhibitor. Its small size and straightforward synthesis make it an attractive candidate for further investigation and optimization in drug discovery programs.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, its properties can be inferred from closely related analogs. For instance, N-hydroxy-1-cyclopentene-1-carboxamide has a molecular weight of 127.14 g/mol and a computed XLogP3 of 0.4.[1] 1-amino-N-hydroxy-cyclopentanecarboxamide has a molecular weight of 144.17 g/mol and an XLogP3-AA of -0.2.[2] These values suggest that this compound is a small, relatively polar molecule, consistent with properties desirable for drug candidates. A CAS number has been identified for the related compound N-hydroxycyclopentanecarboximidamide as 99623-12-8.[3]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through standard methods for hydroxamic acid formation. A general and widely applicable protocol involves the coupling of a carboxylic acid or its activated derivative with hydroxylamine.

General Synthesis Protocol from Cyclopentanecarboxylic Acid

This protocol is adapted from established methods for hydroxamic acid synthesis.

Materials:

-

Cyclopentanecarboxylic acid

-

Thionyl chloride or Oxalyl chloride

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Triethylamine (TEA) or other suitable base

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Activation of the Carboxylic Acid:

-

Dissolve cyclopentanecarboxylic acid (1 equivalent) in anhydrous DCM or THF.

-

Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 equivalents) at 0 °C.

-

Allow the reaction to stir at room temperature for 1-2 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess reagent under reduced pressure using a rotary evaporator to yield the crude cyclopentanecarbonyl chloride.

-

-

Formation of the Hydroxamic Acid:

-

In a separate flask, dissolve hydroxylamine hydrochloride (1.5 equivalents) and triethylamine (3 equivalents) in DCM or THF at 0 °C.

-

Slowly add the crude cyclopentanecarbonyl chloride (dissolved in a minimal amount of the reaction solvent) to the hydroxylamine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

-

Work-up and Purification:

-

Quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

-

Experimental Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Biological Activity and Mechanism of Action as an HDAC Inhibitor

The primary biological activity of this compound is predicted to be the inhibition of histone deacetylases. This is based on the well-established role of the hydroxamic acid moiety as a potent zinc-binding group that interacts with the catalytic zinc ion in the active site of HDAC enzymes.

Mechanism of HDAC Inhibition

HDAC enzymes catalyze the hydrolysis of acetyl-lysine residues on histones and other proteins. This reaction is dependent on a zinc ion in the enzyme's active site, which activates a water molecule for nucleophilic attack on the acetyl carbonyl group. Hydroxamic acid-based inhibitors function by displacing this water molecule and coordinating with the zinc ion through the carbonyl oxygen and the hydroxyl oxygen of the hydroxamic acid group. This bidentate chelation forms a stable complex that blocks the substrate from accessing the active site, thereby inhibiting the enzyme's activity.

Signaling Pathways Affected by HDAC Inhibition

Inhibition of HDACs leads to the hyperacetylation of histones, which results in a more open chromatin structure. This allows for the transcription of previously silenced genes, including tumor suppressor genes like p21 and p53. The upregulation of these genes can trigger a cascade of downstream events, including:

-

Cell Cycle Arrest: Increased expression of p21, a cyclin-dependent kinase inhibitor, leads to a halt in cell cycle progression, preventing cancer cells from dividing.

-

Apoptosis: Upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins can induce programmed cell death in malignant cells.

-

Differentiation: HDAC inhibitors can promote the differentiation of cancer cells, causing them to lose their proliferative capacity.

-

Inhibition of Angiogenesis: HDAC inhibitors can suppress the formation of new blood vessels that tumors need to grow.

Caption: Signaling pathway of HDAC inhibition.

Quantitative Data for Structurally Related HDAC Inhibitors

| Compound | Target | IC₅₀ (µM) | Reference |

| N-hydroxy-6-[6-methyl-2-(methylthio)-5-propylpyrimidin-4-yloxy]hexanamide | HDAC4 | 16.6 | --INVALID-LINK-- |

| N-hydroxy-6-[6-methyl-2-(methylthio)-5-propylpyrimidin-4-yloxy]hexanamide | HDAC8 | 1.2 | --INVALID-LINK-- |

| 5-membered cyclic hydroxamic acid (Compound 10c) | HeLa Nuclear Ext. | low µM | --INVALID-LINK-- |

| YSL-109 (a hydroxamic acid derivative) | HDAC1 | 259.439 | --INVALID-LINK-- |

| YSL-109 (a hydroxamic acid derivative) | HDAC6 | 0.000537 | --INVALID-LINK-- |

| YSL-109 (a hydroxamic acid derivative) | HDAC8 | 2.24 | --INVALID-LINK-- |

Experimental Protocol for HDAC Inhibition Assay

The following is a generalized protocol for a fluorometric in vitro HDAC activity assay, which can be used to determine the IC₅₀ of this compound.

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., Tris-based buffer at physiological pH)

-

Developer solution (e.g., containing a protease like trypsin and a known HDAC inhibitor like Trichostatin A to stop the reaction)

-

This compound (or other test compounds)

-

Positive control inhibitor (e.g., SAHA, Trichostatin A)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions to create a range of concentrations for testing.

-

-

Assay Setup:

-

To each well of a 96-well plate, add the assay buffer.

-

Add the test compound at various concentrations. Include wells for a positive control (a known HDAC inhibitor) and a negative control (solvent only).

-

Add the recombinant HDAC enzyme to all wells except for the "no enzyme" control.

-

Incubate for a short period (e.g., 10-15 minutes) at 37 °C to allow the inhibitor to interact with the enzyme.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37 °C for a defined period (e.g., 30-60 minutes).

-

-

Reaction Termination and Signal Development:

-

Stop the enzymatic reaction by adding the developer solution.

-

Incubate at room temperature for a short period (e.g., 15-20 minutes) to allow for the development of the fluorescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm for AMC-based substrates).

-

Subtract the background fluorescence (from "no enzyme" wells).

-

Calculate the percent inhibition for each concentration of the test compound relative to the negative control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Caption: Workflow for an in vitro HDAC inhibition assay.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel HDAC inhibitors. Its simple structure and amenability to chemical synthesis make it an attractive starting point for medicinal chemistry campaigns. The core biological activity is predicted to be potent inhibition of zinc-dependent HDACs, leading to the reactivation of tumor suppressor genes and subsequent anti-proliferative and pro-apoptotic effects in cancer cells.

Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive in vitro profiling against a panel of HDAC isoforms to determine its potency and selectivity. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications to the cyclopentyl ring, will be crucial for optimizing its inhibitory activity and drug-like properties. Furthermore, cell-based assays and in vivo studies in relevant disease models will be necessary to validate its therapeutic potential. The information compiled in this technical guide provides a solid foundation for initiating such research endeavors.

References

A Guide to the Safe Handling of N-hydroxycyclopentanecarboxamide for Research Professionals

Section 1: Hazard Identification and Classification

While a specific Safety Data Sheet (SDS) for N-hydroxycyclopentanecarboxamide is not available, related compounds suggest that it should be handled with care. Potential hazards may include skin, eye, and respiratory tract irritation. As with any chemical of unknown toxicity, it is prudent to treat it as potentially hazardous.

Section 2: Physical and Chemical Properties

Quantitative data on the physical and chemical properties of this compound are limited. For a related compound, the appearance is noted as a white solid with a molecular weight of 130.14 g/mol .[1] Another similar compound is described as a light brown solid crystalline substance.[2]

Table 1: Summary of General Physical and Chemical Properties

| Property | Data | Source |

| Physical State | Solid | [1][2] |

| Appearance | White to Light Brown | [1][2] |

| Molecular Weight | 130.14 g/mol | [1] |

| Melting Point | Not Available | |

| Boiling Point | Not Available | |

| Solubility | No information available | [2] |

Section 3: Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and ensure laboratory safety.

Handling:

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[1][2][3]

-

Hand Protection: Use compatible chemical-resistant gloves.[1][2][3]

-

Respiratory Protection: If ventilation is inadequate, use a government-approved respirator.[1][3]

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[2][3]

-

-

Hygiene: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling and before any breaks.[3]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]

Table 2: Summary of Handling and Storage Precautions

| Precaution | Recommendation | Source(s) |

| Engineering Controls | ||

| Ventilation | Use in a well-ventilated area or chemical fume hood. | [3] |

| Safety Equipment | Safety shower and eye bath should be readily available. | [1] |

| Personal Protective Equipment (PPE) | ||

| Eye/Face Protection | Chemical safety goggles or face shield. | [1][2][3] |

| Skin Protection | Compatible chemical-resistant gloves and lab coat. | [1][2][3] |

| Respiratory Protection | Government-approved respirator if ventilation is inadequate. | [1][3] |

| Hygiene Practices | ||

| General | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | [1][3] |

| Storage Conditions | ||

| Container | Keep container tightly closed. | [2] |

| Environment | Store in a dry, cool, and well-ventilated place. | [2] |

| Incompatibilities | Acids, Bases, Oxidizing agents, Reducing agents. | [1] |

Section 4: Emergency Procedures

First-Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[2]

-

In case of skin contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation develops.[2]

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]

-

If swallowed: Wash out mouth with water if the person is conscious. Call a physician. Do NOT induce vomiting.[1][3]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam.[1]

-

Specific Hazards: Emits toxic fumes under fire conditions.[1]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures:

-

Personal Precautions: Wear appropriate PPE, including a respirator, chemical safety goggles, rubber boots, and heavy rubber gloves.[1]

-

Containment and Cleanup: Sweep up the material, place it in a sealed bag, and hold it for waste disposal. Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete.[1]

Section 5: Experimental Workflow and Safety Logic

The following diagram illustrates a general workflow for handling potentially hazardous chemical compounds like this compound in a research setting, emphasizing the integration of safety protocols at each stage.

Caption: General workflow for safe chemical handling.

Section 6: Toxicological Information